molecular formula C16H22F3N5O3 B2601037 Ethyl 3-(3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ureido)propanoate CAS No. 2034258-31-4

Ethyl 3-(3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ureido)propanoate

Cat. No.: B2601037
CAS No.: 2034258-31-4
M. Wt: 389.379
InChI Key: BZEVETRRXHTOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ureido)propanoate is a synthetic organic compound featuring a trifluoromethyl-substituted pyrimidine core linked to a piperidin-4-yl group via a ureido (-NHCONH-) moiety. The ethyl propanoate ester enhances solubility and modulates pharmacokinetic properties. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and agrochemical precursors, as evidenced by analogs in patents and research articles .

Properties

IUPAC Name

ethyl 3-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O3/c1-2-27-14(25)3-6-20-15(26)23-11-4-7-24(8-5-11)13-9-12(16(17,18)19)21-10-22-13/h9-11H,2-8H2,1H3,(H2,20,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVETRRXHTOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-(3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ureido)propanoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. The presence of a trifluoromethyl group, pyrimidine ring, and piperidine moiety in its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

Structural Characteristics

The compound's molecular formula indicates a high presence of fluorine atoms, which are known to enhance biological activity in pharmaceuticals. Its structure allows for multiple functional groups that can participate in hydrogen bonding and other molecular interactions, potentially leading to diverse pharmacological effects.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-(Trifluoromethyl)pyrimidin-4-aminesPyrimidine ring with trifluoromethyl groupAnticancer, Antimicrobial
N-(piperidinyl)pyrazolesPyrazole linked to piperidineAnti-inflammatory
3-Carboxamido-pyrazolesCarboxamide linked to pyrazoleAntitumor activity

Anticancer Potential

Research indicates that compounds containing pyrimidine and piperidine structures often exhibit anticancer properties. This compound may interact with cellular pathways involved in tumorigenesis. The trifluoromethyl substitution is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy against cancer cells.

Anti-inflammatory Effects

The piperidine moiety is associated with anti-inflammatory properties. Studies on similar compounds have shown that they can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The specific interactions of this compound with inflammatory mediators need further investigation to confirm its therapeutic potential.

Case Studies and Research Findings

  • Cell Viability Assays : Preliminary studies using cell viability assays have shown promising results for the compound's efficacy against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cells.
  • Mechanistic Studies : Mechanistic studies are essential for understanding how this compound interacts at the molecular level. Research has indicated that compounds with similar structural features may inhibit key enzymes involved in cancer progression or modulate signaling pathways that control cell growth and apoptosis.
  • In Vivo Models : Animal models are crucial for assessing the therapeutic potential of new compounds. Initial findings suggest that this compound could exhibit significant tumor growth inhibition in xenograft models, although detailed studies are required to validate these results.

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. This includes:

  • In-depth pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicology assessments to evaluate safety and potential side effects.
  • Exploration of combination therapies with existing anticancer agents to enhance therapeutic efficacy.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The compound’s key structural elements are compared to similar derivatives (Table 1):

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Analytical Data (LCMS/ESI-MS)
Target Compound Pyrimidine + Piperidine + Ureido 6-(Trifluoromethyl)pyrimidin-4-yl, ethyl propanoate ~407 (inferred) N/A m/z not provided
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole + Piperazine + Ureido 4-(Trifluoromethyl)phenyl, thiazole 548.2 93.4 m/z 548.2 [M+H]+
Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl Pyridine + Piperidine + Ester 6-(Trifluoromethyl)pyridin-3-yl, methyl ester 407.0 N/A m/z 407 [M+H]+
Herbicidal Ureidopyrimidine () Pyrimidine + Piperidinyl carboxamide Sulfonyl group, chloro/fluoro substituents 565.0548 (calc.) N/A m/z 565.0552 [M+H]+
JAK Inhibitor Intermediate () Pyrrolopyrimidine + Piperidine + Cyano Fluoro-trifluoromethyl isonicotinoyl, azetidine, pyrrolo[2,3-d]pyrimidine ~600 (estimated) N/A N/A

Key Observations :

  • Trifluoromethyl Pyrimidine/Pyridine Core : The target compound and analogs (e.g., ) share trifluoromethyl-substituted heterocycles, which enhance metabolic stability and lipophilicity. However, pyrimidine (6-membered, 2 N) vs. pyridine (6-membered, 1 N) cores alter electronic properties and binding interactions.
  • Ureido vs. Carboxamide Linkages : The target’s ureido group (-NHCONH-) may improve hydrogen bonding compared to thiazole-linked ureas (e.g., 10d ) or carboxamides ( ).
  • Ester Variations: Ethyl propanoate (target) vs. methyl esters ( ) influence solubility and hydrolysis rates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ureido)propanoate?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving coupling reactions. For example:

React 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base (room temperature, 10 minutes) .

Purify intermediates via liquid-liquid extraction (ethyl acetate/water) and column chromatography .

Use reagents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine (PEPA) and pyridine for activating carboxylate intermediates in ethyl acetate/N,N-dimethylformamide (DMF) mixtures .

  • Key Considerations : Monitor reaction progress via LCMS (e.g., m/z 789.1 [M+H]+) and HPLC (retention time: 1.01 minutes) .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the piperidin-4-yl and trifluoromethylpyrimidine moieties. SHELX is robust for small-molecule crystallography, even with twinned data .
  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm the ureido linkage and ester group. LCMS (e.g., m/z 407 [M+H]+) validates molecular weight .
  • Chromatography : HPLC with conditions like SQD-FA05 (C18 column, acetonitrile/water gradient) ensures purity .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO ≥18.9 mg/mL) for in vitro assays. Ethyl acetate/THF mixtures are effective for synthetic steps .
  • Stability : Assess hydrolytic degradation of the ethyl ester under physiological pH (e.g., phosphate buffer, pH 7.4) using LCMS. Store at -20°C in anhydrous DMSO to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethylpyrimidine group influence electronic properties and reactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects of the trifluoromethyl group on the pyrimidine ring. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs .
  • Experimentally, evaluate reactivity via nucleophilic aromatic substitution (e.g., displacement of pyrimidine halides) using kinetic studies .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinase targets (e.g., JAK kinases) using fluorescence polarization assays. Reference Example 82 in EP 4374877 describes similar ureido-linked compounds as kinase inhibitors .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) using MTT assays. Use concentrations ≤10 μM to avoid non-specific effects .

Q. How can crystallographic data resolve conformational flexibility in the piperidin-4-yl-ureido moiety?

  • Methodological Answer :

  • Collect high-resolution X-ray data (≤1.0 Å) to model torsional angles of the piperidine ring. SHELXD/SHELXE pipelines are efficient for experimental phasing .
  • Compare with NMR-derived NOE restraints to validate dynamic conformations in solution .

Q. What strategies improve metabolic stability of the ethyl ester group?

  • Methodological Answer :

  • Conduct in vitro metabolism studies using liver microsomes (human/rat). Replace the ethyl group with tert-butyl or cyclopropyl esters to reduce esterase-mediated hydrolysis .
  • Quantify metabolites via LC-HRMS and correlate with stability data .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :

  • Syntize analogs with modified pyrimidine (e.g., chloro, methyl) or piperidine (e.g., N-methyl, spirocyclic) groups. Use parallel synthesis to generate libraries .
  • Evaluate changes in potency (IC50) and selectivity using dose-response curves. Publish SAR trends in heatmap format for visual analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.